Toxurazine

説明

Toxurazine is a synthetic triazine-class herbicide developed for agricultural weed control. A neurotoxicological study in rats revealed that subchronic exposure to this compound (at 1/80, 1/40, and 1/20 of the acute oral LD₅₀ dose) caused dose-dependent weight loss, mild hepatotoxicity, and impaired maze-learning performance. Electroencephalogram (EEG) recordings showed reduced electrical activity in the brain, though peripheral neuropathy was absent . These findings led to recommendations restricting its use to non-cultivated areas due to neurotoxic risks.

特性

CAS番号 |

88823-01-2 |

|---|---|

分子式 |

C18H25Cl4N9O2 |

分子量 |

541.3 g/mol |

IUPAC名 |

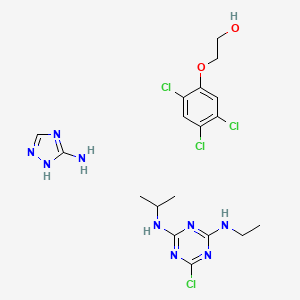

6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;1H-1,2,4-triazol-5-amine;2-(2,4,5-trichlorophenoxy)ethanol |

InChI |

InChI=1S/C8H7Cl3O2.C8H14ClN5.C2H4N4/c9-5-3-7(11)8(4-6(5)10)13-2-1-12;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3;3-2-4-1-5-6-2/h3-4,12H,1-2H2;5H,4H2,1-3H3,(H2,10,11,12,13,14);1H,(H3,3,4,5,6) |

InChIキー |

UJWDBLRCAHQPMS-UHFFFAOYSA-N |

SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO.C1=NNC(=N1)N |

正規SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO.C1=NNC(=N1)N |

他のCAS番号 |

88823-01-2 |

同義語 |

toxurazine |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Triazine Compounds

Chemical and Functional Similarities

Toxurazine belongs to the s-triazine family, sharing a core 1,3,5-triazine ring with herbicides like Atrazine and Simazine. These compounds inhibit photosynthesis by binding to the D1 protein in plant chloroplasts. However, structural variations in side chains (e.g., alkylamino or chloro groups) influence toxicity and environmental persistence.

Table 1: Key Chemical and Toxicological Properties

Mechanistic and Ecological Contrasts

- This compound : Primarily induces neurotoxicity via central nervous system (CNS) suppression, as evidenced by reduced EEG activity and maze-learning deficits .

- Atrazine: Not directly neurotoxic but disrupts endocrine function in vertebrates, altering estrogen synthesis and amphibian gonadal development .

- Environmental Persistence : Atrazine’s longer soil half-life (up to 150 days) contributes to groundwater contamination, whereas this compound’s persistence remains understudied but likely comparable due to triazine stability .

Regulatory and Usage Profiles

- This compound: Restricted to non-agricultural areas due to neurotoxic risks .

- Atrazine : Widely used in corn and sugarcane cultivation but banned in the EU since 2004 due to groundwater contamination. The U.S. EPA mandates watershed monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。